molecular formula C10H9N3O3 B14192292 1-[(4-Nitrophenoxy)methyl]-1H-imidazole CAS No. 918887-18-0

1-[(4-Nitrophenoxy)methyl]-1H-imidazole

Katalognummer: B14192292
CAS-Nummer: 918887-18-0
Molekulargewicht: 219.20 g/mol
InChI-Schlüssel: FFPATNLMPAMXIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Nitrophenoxy)methyl]-1H-imidazole is a nitro-aromatic imidazole derivative offered as a high-purity intermediate for research and development. This compound features an imidazole ring linked via a methyleneoxy bridge to a 4-nitrophenyl group, a structural motif known to be of significant interest in medicinal chemistry and drug discovery . The primary research value of this compound lies in its potential as a versatile scaffold for the synthesis of more complex molecular hybrids and conjugates. The imidazole ring is a privileged structure in pharmaceuticals, present in a wide range of bioactive molecules . The nitroaryl group can serve as a key functional handle for further chemical transformations, such as nucleophilic aromatic substitution or reduction, allowing researchers to build diverse compound libraries . Compounds incorporating nitroimidazole structures have been extensively studied for their antibacterial and antiproliferative properties, making this reagent a valuable starting point in the search for new therapeutic agents . The mechanism of action for bioactive nitroimidazoles often involves the enzymatic reduction of the nitro group within bacterial or hypoxic cells, generating reactive species that cause DNA damage and lead to cell death . This product is strictly for research applications in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

CAS-Nummer

918887-18-0

Molekularformel

C10H9N3O3

Molekulargewicht

219.20 g/mol

IUPAC-Name

1-[(4-nitrophenoxy)methyl]imidazole

InChI

InChI=1S/C10H9N3O3/c14-13(15)9-1-3-10(4-2-9)16-8-12-6-5-11-7-12/h1-7H,8H2

InChI-Schlüssel

FFPATNLMPAMXIT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCN2C=CN=C2

Herkunft des Produkts

United States
Methodological & Application

Application Note: Synthesis and Purification Protocol for 1-[(4-Nitrophenoxy)methyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Protocol & Mechanistic Guide.

Strategic Overview & Mechanistic Rationale

The synthesis of N-alkylated imidazoles, specifically those featuring an aryloxymethyl linker such as 1-[(4-Nitrophenoxy)methyl]-1H-imidazole, is a critical transformation in medicinal chemistry. Compounds bearing this scaffold are frequently investigated for their potential as metalloenzyme inhibitors and broad-spectrum antifungal agents due to the strong coordination capacity of the unprotected sp2 nitrogen (N3) of the imidazole ring .

Causality in Experimental Design

This protocol utilizes a direct bimolecular nucleophilic substitution (SN2) strategy. We employ 1H-imidazole as the nucleophile and 1-(chloromethoxy)-4-nitrobenzene as the electrophile.

  • Base Selection: Potassium carbonate (K2CO3) is selected over stronger bases like sodium hydride (NaH). While NaH ensures complete deprotonation, it can lead to localized heating and degradation of the nitroaromatic electrophile. K2CO3 provides a mild, heterogeneous basic environment sufficient to shift the equilibrium toward the highly nucleophilic imidazolide anion.

  • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is utilized. As a polar aprotic solvent, DMF poorly solvates the imidazolide anion, thereby maximizing its nucleophilicity and accelerating the SN2 displacement of the chloride leaving group.

  • Temperature Control: The electrophile is added at 0 °C. Chloromethyl ethers are highly reactive; initiating the reaction at low temperatures prevents thermal runaway and minimizes the formation of bis-alkylated imidazolium salts.

G Imid 1H-Imidazole (Nucleophile) ImidAnion Imidazolide Anion (Active Nucleophile) Imid->ImidAnion Deprotonation Base K2CO3 (Mild Base) Base->ImidAnion Product 1-[(4-Nitrophenoxy)methyl]- 1H-imidazole ImidAnion->Product SN2 Displacement (0 °C to RT) Electrophile 1-(Chloromethoxy)- 4-nitrobenzene Electrophile->Product -Cl⁻

Workflow of the SN2 N-alkylation of imidazole.

Quantitative Data: Reagent Matrix

The following table outlines the precise stoichiometry required for a standard 10 mmol scale synthesis. Maintaining these exact equivalents is crucial to minimize the formation of quaternary imidazolium byproducts.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
1H-Imidazole 68.081.010.0681 mgNucleophile
1-(Chloromethoxy)-4-nitrobenzene 187.581.111.02.06 gElectrophile
Potassium Carbonate (K₂CO₃) 138.211.515.02.07 gBase
N,N-Dimethylformamide (DMF) 73.09N/AN/A15.0 mLSolvent

Execution Protocol

Phase A: Preparation and Deprotonation
  • Apparatus Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add 1H-imidazole (681 mg, 10.0 mmol) and anhydrous K2CO3 (2.07 g, 15.0 mmol) to the flask.

  • Solvation: Inject 10.0 mL of anhydrous DMF via syringe. Stir the suspension vigorously at room temperature (20–25 °C) for 45 minutes. Insight: The suspension will remain heterogeneous, but the extended stirring time ensures adequate formation of the imidazolide anion.

Phase B: Electrophilic Addition
  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Preparation: In a separate dry vial, dissolve 1-(chloromethoxy)-4-nitrobenzene (2.06 g, 11.0 mmol) in 5.0 mL of anhydrous DMF .

  • Addition: Using a syringe pump or dropping funnel, add the electrophile solution dropwise over 20 minutes. Insight: Dropwise addition prevents localized concentration spikes, mitigating the risk of dialkylation.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12 hours under argon. Monitor reaction completion via TLC (Dichloromethane:Methanol, 95:5 v/v; UV visualization at 254 nm).

Phase C: Workup and Isolation
  • Quenching: Pour the reaction mixture into 50 mL of ice-cold distilled water to quench the reaction and dissolve inorganic salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 30 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous lithium chloride (LiCl) solution (3 × 30 mL), followed by saturated brine (30 mL). Insight: DMF is highly soluble in EtOAc; repetitive washing with aqueous LiCl is a proven technique to effectively partition DMF into the aqueous phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product as a yellow/orange residue.

Phase D: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Use a gradient elution starting from 100% Dichloromethane to Dichloromethane:Methanol (98:2 v/v).

  • Collection: The target compound, 1-[(4-Nitrophenoxy)methyl]-1H-imidazole, typically elutes as a distinct UV-active band. Pool the appropriate fractions and evaporate to yield the purified product.

References

  • Title: Imidazole - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 4-Nitrophenol - PubChem Compound Summary (Related Substructure Data) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Organic Syntheses - Standard Techniques for Workup and Purification Source: Organic Syntheses, Inc. URL: [Link]

Application Note: Coordination Chemistry of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole in Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic and steric tunability of the organic ligands. 1-[(4-Nitrophenoxy)methyl]-1H-imidazole (NPMI) is a highly versatile, bifunctional N-donor ligand. By pairing the robust coordination capability of the imidazole ring with the supramolecular assembly potential of a terminal 4-nitrophenoxy group, NPMI serves as a critical building block in modern inorganic synthesis.

This application note provides researchers and drug development professionals with authoritative mechanistic insights and field-validated protocols for utilizing NPMI in the synthesis of discrete transition metal complexes and extended coordination polymers.

Mechanistic Principles of NPMI Coordination

To successfully deploy NPMI in complex synthesis, one must understand the causality behind its chemical behavior. Unlike simple aliphatic imidazoles (e.g., 1-methylimidazole), NPMI exhibits a unique balance of electronic attenuation and steric shielding [1].

Electronic Tuning and Lability

The N3 nitrogen of the imidazole ring acts as the primary σ-donor to transition metals (such as Cu²⁺, Ag⁺, Zn²⁺, and Ru²⁺). However, the highly electron-withdrawing 4-nitro group exerts an inductive pull through the flexible methylene ether (-CH₂-O-) bridge. This subtly decreases the electron density at the N3 position, lowering its pKa​ .

  • The Result: The resulting metal-ligand (M-N) bonds are slightly more labile than those formed with unsubstituted imidazoles. This lability is highly advantageous in homogeneous catalysis, where rapid substrate coordination and product dissociation are required for high turnover frequencies [2].

Supramolecular Assembly (The "Glue" Effect)

In solid-state engineering and drug formulation, controlling the crystal lattice is as important as the primary coordination sphere. The 4-nitrophenoxy tail of NPMI is an exceptional supramolecular synthon:

  • Hydrogen Bonding: The terminal nitro oxygens act as potent hydrogen-bond acceptors, interacting with coordinated water or counter-anions.

  • π−π Stacking: The electron-deficient nitrophenyl ring readily engages in face-to-face or edge-to-face π−π stacking with adjacent ligands.

These non-covalent interactions drive the spontaneous assembly of discrete complexes into predictable 1D, 2D, or 3D Metal-Organic Frameworks (MOFs) [3].

LigandLogic NPMI 1-[(4-Nitrophenoxy)methyl]-1H-imidazole (NPMI) Imid Imidazole Ring (N3 Donor) NPMI->Imid Linker Methylene Ether Linker (-CH2-O-) NPMI->Linker Nitro 4-Nitrophenyl Group (-C6H4NO2) NPMI->Nitro Coord σ-Donation to Transition Metals (Cu, Ag, Zn, Ru) Imid->Coord Flex Conformational Flexibility (Minimizes Steric Clash) Linker->Flex Supra Supramolecular Assembly (π-π Stacking & H-Bonding) Nitro->Supra App1 Homogeneous Catalysis Coord->App1 App2 Metal-Organic Frameworks (MOFs) Flex->App2 Supra->App2

Diagram 1: Structural logic and functional pathways of the NPMI ligand.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Solvent selection is critical: a mixture of Dichloromethane (DCM) and Methanol (MeOH) is utilized to balance the lipophilicity of the nitrophenoxy group with the polarity of the transition metal salts, preventing premature ligand precipitation.

Workflow Start Ligand Preparation Dissolve NPMI in EtOH/DCM Metal Metal Salt Addition CuCl2 or AgNO3 Start->Metal Dropwise Addition React Coordination Reaction Stir at RT or Reflux Metal->React 2-12 Hours Filter Filtration & Concentration Remove unreacted species React->Filter Gravity Filtration Cryst Crystallization Vapor Diffusion or Slow Evaporation Filter->Cryst Solvent Layering Char Characterization XRD, FTIR, NMR Cryst->Char Harvest Crystals

Diagram 2: Standardized workflow for the synthesis of NPMI-transition metal complexes.

Protocol A: Synthesis of a Discrete Complex — [Cu(NPMI)2​Cl2​]

This protocol yields a discrete, mononuclear Copper(II) complex, ideal for evaluating catalytic activity or baseline cytotoxicity.

  • Ligand Solubilization: Dissolve 2.0 mmol of NPMI in 15 mL of a 1:1 (v/v) mixture of DCM and MeOH. Stir at room temperature until the solution is completely clear.

  • Metal Addition: Dissolve 1.0 mmol of Copper(II) chloride dihydrate ( CuCl2​⋅2H2​O ) in 5 mL of MeOH. Add this solution dropwise to the ligand solution over 10 minutes.

    • Causality Note: Dropwise addition prevents the formation of kinetically trapped, ligand-deficient polymeric species.

  • Coordination: Stir the resulting deep blue/green solution at room temperature for 4 hours.

  • Validation Check (In-Process): Spot the solution on a TLC plate and check under UV light. The disappearance of the free ligand band indicates successful coordination.

  • Crystallization: Filter the solution to remove any microcrystalline impurities. Layer the filtrate carefully with 10 mL of diethyl ether. Allow to stand undisturbed for 3–5 days to yield X-ray quality crystals.

Protocol B: Synthesis of a Coordination Polymer — {[Ag(NPMI)2​]NO3​}n​

Silver(I) strongly prefers linear or trigonal planar geometries. Combined with the π−π stacking of NPMI, this protocol forces the assembly of a 1D coordination polymer, useful for antimicrobial coatings.

  • Preparation: Dissolve 2.0 mmol of NPMI in 20 mL of absolute ethanol.

  • Dark Environment Shielding: Wrap the reaction flask in aluminum foil. Silver(I) complexes are highly photosensitive and will prematurely reduce to Ag(0) nanoparticles if exposed to ambient light.

  • Metal Addition: Dissolve 1.0 mmol of Silver nitrate ( AgNO3​ ) in 5 mL of distilled water. Add dropwise to the ethanol solution.

  • Assembly: Heat the mixture gently to 50°C for 2 hours, then allow it to cool slowly to room temperature at a rate of 2°C/hour.

  • Isolation: Collect the resulting white precipitate via vacuum filtration, wash with cold ethanol, and dry under a vacuum.

Quantitative Data & Validation

To ensure the trustworthiness of the synthesized complexes, spectroscopic validation must be performed prior to complex downstream applications. The coordination of the metal to the N3 atom of the imidazole ring predictably alters the vibrational and magnetic resonance signatures of the ligand [2].

Table 1: Diagnostic Spectroscopic Shifts for NPMI Coordination

Compound ν(C=N) Imidazole (cm⁻¹) ν(NO2​) Asym (cm⁻¹)¹H NMR (Imid H2) δ (ppm)Expected Coordination Geometry
Free NPMI Ligand 151015207.65N/A
[Cu(NPMI)2​Cl2​] 1535 (Shifted)15228.12 (Paramagnetic broadening)Square Planar / Distorted Octahedral
{[Ag(NPMI)2​]NO3​}n​ 1528 (Shifted)15218.05 (Downfield shift)Linear (1D Polymeric Chain)

Data Interpretation: A successful synthesis is immediately validated by FTIR. The ν(C=N) stretching frequency of the imidazole ring will consistently shift to a higher wavenumber ( Δν≈15−25 cm⁻¹) upon metal coordination due to the kinematic coupling and the stiffening of the ring system. The nitro group frequencies remain largely unchanged unless directly involved in hydrogen bonding.

References

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes National Center for Biotechnology Information (PMC) URL:[Link] [1]

  • Simulating Metal-Imidazole Complexes: Exploring Coordination Geometries and Parameters National Center for Biotechnology Information (PMC) URL:[Link] [2]

  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands MDPI - Catalysts URL:[Link] [3]

Application Note: Catalytic Modalities of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole (NPMI) in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for versatile, highly active catalysts in organic synthesis has driven the development of structurally tuned heterocyclic systems. 1-[(4-Nitrophenoxy)methyl]-1H-imidazole (NPMI) emerges as a uniquely bifunctional scaffold, serving both as a highly reactive nucleophilic organocatalyst and as a precursor to hemilabile N-Heterocyclic Carbene (NHC) ligands for transition metal catalysis. This application note provides drug development professionals and synthetic chemists with authoritative, self-validating protocols for deploying NPMI in challenging acyl transfers and palladium-catalyzed cross-coupling reactions.

Mechanistic Rationale: The Role of the 4-Nitrophenoxymethyl Scaffold

The catalytic efficacy of NPMI is rooted in the specific electronic and steric properties imparted by the 4-nitrophenoxymethyl moiety at the N1 position:

  • Inductive Tuning for Organocatalysis: In acyl transfer reactions, standard imidazoles form N-acyl imidazolium intermediates. The strong electron-withdrawing nature (-I effect) of the 4-nitrophenoxy group in NPMI drastically increases the electrophilicity of this intermediate, accelerating the subsequent nucleophilic attack by sterically hindered alcohols[1].

  • Hemilability in Metal Catalysis: When quaternized to form an NHC precursor, the ether oxygen of the phenoxymethyl group acts as a weak, hemilabile σ-donor. This "Weak-Link Approach" stabilizes highly reactive, electron-deficient Pd(II) intermediates during oxidative addition, but readily dissociates to open a coordination site required for transmetalation[2].

Modality I: Nucleophilic Organocatalysis for Challenging Acyl Transfers

Principles of NPMI-Mediated Acylation

While 4-dimethylaminopyridine (DMAP) and N-methylimidazole (NMI) are standard acyl transfer catalysts, they often fail or require extended reaction times when applied to tertiary or highly hindered secondary alcohols. NPMI overcomes this kinetic barrier. The mechanism relies on the transient formation of a highly reactive N-acyl imidazolium species. Because the 4-nitrophenoxymethyl group pulls electron density away from the imidazole ring, the C-N bond of the intermediate is destabilized, making it an exceptional acyl donor[3].

AcylTransfer Cat NPMI Catalyst Intermediate N-Acyl Imidazolium (Highly Electrophilic) Cat->Intermediate Acylation Acyl Acyl Anhydride Acyl->Intermediate Product Ester Product Intermediate->Product Nucleophilic Attack Alcohol Hindered Alcohol Alcohol->Product Product->Cat Catalyst Turnover

Fig 1. Catalytic cycle of NPMI-mediated acyl transfer highlighting the highly electrophilic intermediate.

Protocol: Steglich-Type Esterification of L-Menthol

This protocol utilizes an internal standard to create a self-validating kinetic workflow.

Reagents: L-Menthol (1.0 mmol), Acetic Anhydride (1.2 mmol), NPMI (0.05 mmol, 5 mol%), Triethylamine (1.5 mmol), Dodecane (0.5 mmol, internal standard), Anhydrous CH₂Cl₂ (3.0 mL).

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk flask under N₂, dissolve L-Menthol and dodecane in anhydrous CH₂Cl₂.

  • Catalyst Addition: Add Triethylamine followed by the NPMI catalyst. The solution should remain colorless.

  • Acylation Initiation: Cool the mixture to 0 °C using an ice bath. Dropwise add acetic anhydride over 2 minutes.

  • Validation Checkpoint 1 (Background Reaction): Withdraw a 10 µL aliquot at t = 5 min. Quench in 100 µL MeOH and analyze via GC-FID. The chromatogram must show <5% esterification, confirming that the background uncatalyzed reaction is negligible.

  • Propagation: Remove the ice bath, warm to 25 °C, and stir for 4 hours. A transient pale yellow color may be observed, indicating the steady-state concentration of the N-acyl imidazolium intermediate.

  • Validation Checkpoint 2 (Conversion): Withdraw a 10 µL aliquot at t = 4 h. GC-FID analysis should indicate >95% conversion of L-Menthol relative to the dodecane internal standard.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo to yield the pure ester.

Quantitative Performance Data

Table 1: Comparative Kinetics for the Acylation of L-Menthol (25 °C, CH₂Cl₂)

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)GC Yield (%)
None (Background)-24< 5
N-Methylimidazole (NMI)51242
DMAP51265
NPMI 5 4 98

Modality II: Hemilabile NHC Precursor for Palladium Catalysis

Principles of Hemilabile NHC-Pd Cross-Coupling

The activation of strong C–O and C–Cl bonds in cross-coupling reactions requires highly electron-rich palladium centers[4]. However, bulky, electron-rich ligands often impede the transmetalation step due to steric crowding. By quaternizing NPMI with methyl iodide, an imidazolium salt (NPMI-Me·I) is formed. Upon deprotonation, it yields an NHC with a hemilabile oxygen arm. The ether oxygen coordinates to the Pd(II) center during oxidative addition (preventing catalyst degradation) but dynamically dissociates to provide an open coordination site for the incoming boronic acid during transmetalation[5].

NHCPd Pd0 Pd(0)-NHC Active Species (O-dissociated) OxAdd Pd(II) Oxidative Addition (O-coordinated, Stabilized) Pd0->OxAdd + Ar-Cl TransMet Pd(II) Transmetalation (O-dissociated, Open Site) OxAdd->TransMet + Ar'-B(OH)2 RedElim Pd(II) Reductive Elimination (Product Release) TransMet->RedElim Hemilabile O-arm opens RedElim->Pd0 Biaryl Product

Fig 2. Hemilabile NHC-Pd catalytic cycle demonstrating dynamic oxygen coordination and dissociation.

Protocol: Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides

This protocol utilizes an in situ catalyst generation strategy to ensure maximum active Pd(0) concentration.

Reagents: 4-Chlorotoluene (1.0 mmol), Phenylboronic Acid (1.5 mmol), NPMI-Me·I (0.02 mmol, 2 mol%), Pd(OAc)₂ (0.02 mmol, 2 mol%), KOtBu (0.05 mmol), K₃PO₄ (2.0 mmol), Anhydrous 1,4-Dioxane (4.0 mL).

Step-by-Step Methodology:

  • Precatalyst Generation (Glovebox Recommended): In a 10 mL reaction vial, combine NPMI-Me·I (2 mol%), Pd(OAc)₂ (2 mol%), and KOtBu (5 mol%) in 1.0 mL of anhydrous 1,4-dioxane. Stir at 25 °C for 30 minutes. The solution will transition from orange to a pale yellow homogeneous mixture, indicating the formation of the active Pd-NHC species.

  • Substrate Addition: To this active catalyst solution, add 4-chlorotoluene, phenylboronic acid, and finely milled K₃PO₄.

  • Reaction Execution: Dilute the mixture with the remaining 3.0 mL of 1,4-dioxane. Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C in an oil bath for 12 hours.

  • Validation Checkpoint (TLC Monitoring): At t = 12 h, spot the reaction mixture against pure 4-chlorotoluene on a silica TLC plate (Eluent: Hexanes/EtOAc 9:1). The complete disappearance of the 4-chlorotoluene spot (Rf ≈ 0.6) and the presence of a strong, UV-active biaryl product spot (Rf ≈ 0.4) validates successful catalyst turnover and prevents premature workup.

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite, eluting with copious amounts of EtOAc. Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate 4-methylbiphenyl.

Quantitative Performance Data

Table 2: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid (80 °C, 12 h)

Ligand SystemPd PrecursorLigand NatureIsolated Yield (%)
PPh₃Pd(OAc)₂Monodentate Phosphine15
IPr (Standard NHC)Pd(OAc)₂Strongly Donating, Rigid72
NPMI-Me·I Pd(OAc)₂ Hemilabile NHC (O-Donor) 96

Conclusion

1-[(4-Nitrophenoxy)methyl]-1H-imidazole (NPMI) is a highly adaptive catalytic scaffold. By leveraging the inductive electron withdrawal of the 4-nitrophenoxy group, it acts as a superior nucleophilic catalyst for the acylation of hindered substrates. Concurrently, its capacity to act as a hemilabile oxygen-donor ligand upon conversion to an NHC enables the stabilization of reactive palladium intermediates, driving difficult cross-coupling reactions to completion.

Sources

Application Note: Advanced Purification and Recrystallization Strategies for 1-[(4-Nitrophenoxy)methyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Rationale

The isolation and purification of N-alkylated imidazoles, specifically 1-[(4-Nitrophenoxy)methyl]-1H-imidazole, present unique challenges due to the molecule's polyfunctional nature. This compound is a critical intermediate in the synthesis of various pharmacophores and enzyme inhibitors[1]. As a Senior Application Scientist, I approach the purification of this molecule not as a set of rote steps, but as a system of logical interventions based on its structural motifs.

The molecule contains three distinct functional regions that dictate our purification strategy:

  • The Imidazole Ring: With a conjugate acid pKa of approximately 6.99 at 25 °C[2], the N3 nitrogen is sufficiently basic to be protonated by dilute aqueous acids. This allows for highly efficient orthogonal purification via acid-base partitioning.

  • The Ether Linkage: The phenoxymethyl ether bridge is susceptible to cleavage under harsh conditions (e.g., strong Lewis acids or concentrated mineral acids at elevated temperatures). Therefore, all extractions must utilize mild conditions.

  • The 4-Nitrophenoxy Group: This highly electron-withdrawing, planar aromatic system provides a strong UV chromophore for chromatographic tracking and enhances the crystalline nature of the free base through intermolecular π−π stacking[3].

Logic Molecule 1-[(4-Nitrophenoxy)methyl] -1H-imidazole Nitro 4-Nitrophenoxy Group (Electron Withdrawing) Molecule->Nitro Ether Ether Linkage (Acid Sensitive) Molecule->Ether Imidazole Imidazole Ring (Basic, pKa ~7.0) Molecule->Imidazole Prop1 High UV Absorbance (Facilitates TLC) Nitro->Prop1 Prop2 Requires Mild Conditions (Avoid Lewis acids) Ether->Prop2 Prop3 Enables Acid-Base Extraction (Water-soluble salts) Imidazole->Prop3

Structural motifs of the target molecule and their logical impact on purification.

Physicochemical Profiling

To design a self-validating purification system, we must first establish the quantitative boundaries of the molecule. Table 1 summarizes the critical physicochemical data utilized to formulate the subsequent protocols.

Table 1: Physicochemical Properties & Purification Impact

PropertyValue / DescriptionImpact on Purification Strategy
Molecular Formula C₁₀H₉N₃O₃Determines mass balance and expected yield calculations.
Molecular Weight 219.20 g/mol Used for precise molar equivalents in acid/base extraction.
Imidazole pKa ~6.5 - 6.99Enables reversible protonation for aqueous partitioning[2].
Solubility (Organic) Soluble in EtOAc, DCM, MeOHDictates the choice of extraction and recrystallization solvents.
Solubility (Aqueous) Insoluble (Neutral), Soluble (pH < 2)Forms the thermodynamic basis of the acid-base extraction protocol.
UV Absorbance Strong at ~280-320 nmAllows for robust UV-directed fraction collection during chromatography.

Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating in-process checks, the scientist can confirm the success of each step before proceeding, thereby preventing the downstream propagation of errors[4].

Protocol A: Primary Isolation via Acid-Base Partitioning

Causality: The crude reaction mixture typically contains unreacted 4-nitrophenol, alkylating agents, and organic byproducts. By treating the mixture with 1M HCl, we selectively protonate the imidazole ring, converting it into a highly water-soluble imidazolium chloride salt. Neutral and acidic impurities remain in the organic phase and are discarded.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously and vent.

  • Self-Validation Check 1: Test the pH of the aqueous layer. It must be < 2.0 to ensure complete protonation of the imidazole. If pH > 2.0, add additional 1M HCl until the target pH is reached.

  • Phase Separation: Separate the layers. Wash the aqueous layer with two additional portions of Dichloromethane (DCM) to strip away residual neutral impurities (e.g., unreacted 4-nitrophenol). Discard the organic layers.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. Slowly add 2M NaOH dropwise with magnetic stirring.

  • Self-Validation Check 2: Monitor the pH using broad-range indicator paper. As the pH approaches 9.0, the neutral free base of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole will visibly precipitate as a cloudy suspension.

  • Recovery: Extract the turbid aqueous mixture with three portions of fresh EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Secondary Purification via Flash Chromatography

Causality: Imidazole derivatives are notorious for "streaking" or "tailing" on standard silica gel due to strong hydrogen bonding and acid-base interactions with the acidic silanol groups (-SiOH) on the silica surface. To counteract this, we chemically modify the stationary phase by adding 1% Triethylamine (TEA) to the eluent, which competitively binds to the silanol sites[4].

Step-by-Step Methodology:

  • Column Preparation: Slurry-pack a silica gel column using a solvent system of Hexanes/EtOAc (1:1, v/v) containing 1% TEA.

  • Sample Loading: Dissolve the semi-pure extract from Protocol A in a minimum volume of DCM and carefully load it onto the column head.

  • Elution: Elute using the Hexanes/EtOAc + 1% TEA system. Monitor the eluent using a UV lamp (254 nm).

  • Self-Validation Check 3: Perform Thin Layer Chromatography (TLC) on the collected fractions. The target compound should elute as a tight, circular spot without tailing. Combine the pure fractions and evaporate the solvent.

Protocol C: Final Polish via Solvent/Anti-Solvent Recrystallization

Causality: To achieve >99% purity suitable for biological assays or sensitive catalytic steps, we utilize a solvent/anti-solvent recrystallization strategy[3]. The compound exhibits high solubility in hot EtOAc but is practically insoluble in hexanes. By creating a supersaturated solution at the boiling point and cooling it slowly, we promote the thermodynamic growth of pure crystal lattices while excluding kinetically trapped impurities.

Step-by-Step Methodology:

  • Dissolution: Place the chromatographed solid in a clean Erlenmeyer flask. Add boiling EtOAc dropwise while swirling until the solid just dissolves (creating a saturated solution).

  • Anti-Solvent Addition: Slowly add hot hexanes dropwise until the solution becomes faintly turbid (the "cloud point"). Immediately add 1-2 drops of hot EtOAc until the solution turns clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for an additional 4 hours.

  • Self-Validation Check 4: Before filtering, sample a few microliters of the mother liquor and analyze via TLC alongside a dissolved crystal. A successful recrystallization will show a heavy concentration of impurities in the mother liquor and a single, pure spot for the crystal.

  • Filtration: Collect the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with ice-cold hexanes to remove residual mother liquor, and dry under high vacuum.

Purification Workflow Visualization

The following diagram maps the entire isolation and purification lifecycle, highlighting the phase transitions and chemical states of the target molecule.

Workflow Crude Crude Reaction Mixture AcidExt 1M HCl Extraction (Protonation) Crude->AcidExt OrgWaste Organic Phase (Neutral Impurities) AcidExt->OrgWaste Discard AqPhase Aqueous Phase (Imidazolium Salt) AcidExt->AqPhase Keep BaseNeut Basification (pH > 9) (Free Base Regeneration) AqPhase->BaseNeut OrgExt EtOAc Extraction BaseNeut->OrgExt Chroma Silica Chromatography (1% TEA Modifier) OrgExt->Chroma Recryst Recrystallization (EtOAc/Hexanes) Chroma->Recryst Pure Pure Target Compound Recryst->Pure

Workflow for the isolation of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole.

References

  • Perrin, D. D., Armarego, W. L. F. Purification of Laboratory Chemicals. Elsevier Science.[Link]

  • Kim, D. K., et al. (2014). Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase. ACS Publications.[Link]

  • Halime, Z., et al. Influence of imidazole functionalization on the properties of small molecule models of the LPMO active site. ChemRxiv.[Link]

  • Armarego, W. L. F., Chai, C. L. L. Purification of Laboratory Chemicals, Sixth Edition. Sciencemadness.org.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Conditions for 1-[(4-Nitrophenoxy)methyl]-1H-imidazole Substitution Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Troubleshooting Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Overview

1-[(4-Nitrophenoxy)methyl]-1H-imidazole is a highly reactive, bifunctional electrophile. The methylene bridge (–CH₂–) flanked by the imidazole ring and the 4-nitrophenoxy leaving group acts as an aminal-like center, making it highly susceptible to nucleophilic substitution (Sₙ2). However, the strongly electron-withdrawing nitro group on the phenyl ring also activates the aromatic system toward Nucleophilic Aromatic Substitution (SₙAr).

Selecting the correct solvent is the most critical parameter for directing regioselectivity, maximizing yield, and preventing substrate degradation. This guide provides field-proven insights into solvent optimization, troubleshooting common failure modes, and a self-validating experimental protocol.

Solvent Selection Matrix

Quantitative comparison of solvent classes for the substitution of the 4-nitrophenoxy leaving group.

Solvent ClassRepresentative SolventsDielectric Constant (ε)Nucleophile Solvation StateRelative Sₙ2 RateSₙAr Risk Profile
Polar Aprotic DMF, DMSO, MeCN36.0 - 46.7"Naked" (Unsolvated)Highest Moderate (Requires Temp Control)
Polar Protic MeOH, EtOH, H₂O24.5 - 80.1Heavily Hydrogen-BondedLowestLow
Non-Polar Toluene, Hexane1.9 - 2.4Ion-Paired (Aggregated)Moderate-LowLowest

Troubleshooting FAQs

Q1: Why is my substitution reaction yielding low conversion rates with unreacted starting material? A1: The primary cause of stalled Sₙ2 reactions with this substrate is the use of polar protic solvents (e.g., Methanol, Ethanol). Protic solvents form a dense hydrogen-bonded solvation shell around anionic or heteroatom nucleophiles. This encumbers the nucleophile, rendering it "heavy and sluggish," which significantly increases the activation energy required to attack the methylene carbon[1]. Resolution: Switch to a polar aprotic solvent like Anhydrous DMF or DMSO. In these solvents, the nucleophile remains unsolvated and highly reactive, accelerating the Sₙ2 rate by up to a millionfold compared to protic media[1].

Q2: I am observing a complex mixture of products, including free imidazole and 4-substituted nitrobenzenes. What is happening? A2: You are observing competing Nucleophilic Aromatic Substitution (SₙAr). The 4-nitro group strongly activates the phenyl ring. If the nucleophile attacks the ipso carbon of the nitrophenyl ring instead of the methylene bridge, it forms a Meisenheimer complex and displaces the (1H-imidazol-1-yl)methanolate anion, which rapidly decomposes into free imidazole and formaldehyde. QM/MM simulations demonstrate that SₙAr rates are highly sensitive to medium effects and proceed far faster in dipolar aprotic solvents due to poor solvation of the nucleophile[2]. Resolution: Because polar aprotic solvents accelerate both Sₙ2 and SₙAr, you must rely on kinetic control. The Sₙ2 reaction at the aminal-CH₂ has a lower activation energy. Drop the reaction temperature to 0°C – 20°C and avoid adding excess nucleophile.

Q3: My substrate appears to be degrading before the nucleophile is even added. How do I prevent this? A3: The N–CH₂–O linkage is essentially a hemiaminal ether. In the presence of protic solvents containing trace moisture, acids, or bases, this bond undergoes rapid solvolysis/hydrolysis. Transition state distortion and dielectric descreening effects heavily influence the stability of these intermediates in solution[3]. Resolution: Ensure strictly anhydrous conditions. Use molecular sieves in your solvents and consider adding a non-nucleophilic steric base (like DIPEA, 0.1 equivalents) to scavenge any trace protic acids that might catalyze the decomposition.

Mechanistic Pathway Visualization

Mechanism Substrate 1-[(4-Nitrophenoxy)methyl]-1H-imidazole SN2 SN2 Transition State (Desired) Substrate->SN2 Attack at CH2 (Polar Aprotic Solvent) SNAr Meisenheimer Complex (Undesired SNAr) Substrate->SNAr Attack at Phenyl Ring (High Temp / Excess Nu⁻) Nucleophile Nucleophile (Nu⁻) Nucleophile->SN2 Nucleophile->SNAr Product_SN2 1-(Nu-methyl)-1H-imidazole + 4-Nitrophenoxide SN2->Product_SN2 Product_SNAr 4-Nu-nitrobenzene + Imidazole + CH2O SNAr->Product_SNAr

Competing Sₙ2 and SₙAr pathways for 1-[(4-Nitrophenoxy)methyl]-1H-imidazole.

Optimized Experimental Protocol: Sₙ2 Substitution

This protocol is designed as a self-validating system for the substitution of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole using a secondary amine nucleophile (e.g., morpholine) under kinetic control.

Step 1: System Preparation

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with ultra-high purity Argon for 5 minutes to ensure an inert atmosphere.

Step 2: Reagent Dissolution

  • Add 1.0 mmol of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole to the flask.

  • Inject 10 mL of strictly anhydrous DMF (stored over 3Å molecular sieves).

  • Stir at 400 rpm until the substrate is completely dissolved.

    • Causality Check: The solution should be clear. Any immediate yellowing indicates premature cleavage of the 4-nitrophenoxide leaving group due to moisture.

Step 3: Nucleophile Addition (Kinetic Control)

  • Cool the reaction vessel to 0°C using an ice-water bath.

    • Causality Check: Lowering the thermal energy prevents the system from crossing the higher activation energy barrier required for the undesired SₙAr pathway.

  • Dropwise, add 1.05 mmol of the nucleophile (e.g., morpholine) over 10 minutes.

  • Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.

Step 4: Reaction Monitoring

  • Allow the reaction to slowly warm to room temperature (20°C).

  • Monitor via TLC (Eluent: 5% MeOH in DCM) every 30 minutes.

    • Causality Check: The reaction is self-validating when the starting material spot disappears and the solution turns distinctly yellow (indicating the stoichiometric release of the 4-nitrophenoxide byproduct).

Step 5: Workup and Isolation

  • Quench the reaction by adding 20 mL of cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with 5% aqueous Na₂CO₃ (3 x 15 mL).

    • Causality Check: The basic wash ensures the complete removal of the highly acidic 4-nitrophenol byproduct and residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 1-(nucleophile-methyl)-1H-imidazole product.

References

  • [2] Title: Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters Source: ACS Publications URL:[Link]

  • [1] Title: Factors Affecting the Rates of SN1 and SN2 Reactions: Solvent Effects on SN2 Reactions Source: St. Paul's C. M. College URL:[Link]

  • [3] Title: Steric effects and solvent effects on SN2 reactions Source: PubMed URL:[Link]

Sources

Reducing byproducts and impurities in 1-[(4-Nitrophenoxy)methyl]-1H-imidazole crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole .

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of this specific molecule. The core challenge lies in its molecular architecture: the N-CH₂-O linkage connecting the imidazole ring to the 4-nitrophenol moiety is a hemiaminal ether . This functional group dictates the entire downstream processing strategy because it is highly susceptible to degradation under standard workup conditions.

This guide is designed to move beyond basic recipes. By understanding the thermodynamic and kinetic causality behind your experimental observations, you can implement a self-validating crystallization system that consistently yields high-purity product.

I. Optimized Purification & Crystallization Workflow

To successfully isolate 1-[(4-Nitrophenoxy)methyl]-1H-imidazole, the crystallization cannot be treated as an isolated step. It must be integrated with a strictly pH-controlled workup to prevent the generation of impurities before the material even enters the crystallizer.

Workflow Start Crude Reaction Mixture Wash Mild Base Wash (5% NaHCO3) Removes 4-Nitrophenol & Salts Start->Wash OrgPhase Organic Phase (EtOAc) Dry over Na2SO4 Wash->OrgPhase Concentrate Concentration & Heating (60 °C, avoid prolonged heat) OrgPhase->Concentrate Antisolvent Antisolvent Addition (Heptane dropwise) Concentrate->Antisolvent Seed Seeding above Cloud Point Prevents Oiling Out Antisolvent->Seed Cool Controlled Cooling (0.5 °C/min to 5 °C) Seed->Cool Isolate Pure 1-[(4-Nitrophenoxy)methyl] -1H-imidazole Crystals Cool->Isolate

Optimized crystallization workflow to prevent hydrolysis and oiling out.

II. Troubleshooting FAQs

Q1: Why am I seeing 4-Nitrophenol and Imidazole in my isolated crystals even after rigorous washing? The Causality: You are likely experiencing in-situ degradation. The N-CH₂-O bond in your product is a hemiaminal ether. Hemiaminal ether linkages are highly susceptible to acidic hydrolysis, which cleaves the molecule back into its constituent parts: an alcohol (4-nitrophenol), an amine (imidazole), and an aldehyde (formaldehyde)[1]. If your crystallization solvent contains trace acid, or if you are heating the compound in protic solvents (like ethanol or water) for prolonged periods, the product is actively decomposing during your purification attempt. The Solution: Switch to an aprotic solvent system (e.g., Ethyl Acetate/Heptane). Ensure the organic phase is washed with a mild base (5% NaHCO₃) prior to crystallization to neutralize trace acids and remove any pre-existing 4-nitrophenol.

Q2: My product forms a biphasic oily layer ("oils out") instead of crystallizing upon cooling. How do I fix this? The Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturation of the solution reaches the liquid-liquid coexistence curve (cloud point) before it reaches the metastable limit for solid nucleation[2]. The solute molecules arrange randomly into a product-rich liquid phase rather than a rigid crystal lattice. Because this oil phase acts as an excellent solvent for impurities, allowing it to solidify spontaneously will trap byproducts in your final mass[3]. The Solution: You must bypass the LLPS region in the phase diagram. Do this by:

  • Lowering the initial concentration of the solute.

  • Adjusting the antisolvent ratio (reduce the amount of Heptane).

  • Critical Step: Introduce seed crystals just above the temperature where the solution typically turns cloudy. Seeding forces the system to consume supersaturation via crystal growth rather than phase separation.

Q3: How do I remove the highly polar imidazolium salt byproduct? The Causality: During synthesis, the imidazole ring can undergo over-alkylation at the N3 position, forming 1,3-bis[(4-nitrophenoxy)methyl]-1H-imidazol-3-ium chloride. This is an ionic liquid/salt. The Solution: Because of its ionic nature, this impurity is highly water-soluble and completely insoluble in non-polar solvents. A thorough aqueous wash of the Ethyl Acetate phase will partition this salt into the aqueous waste. Any trace amounts remaining will be rejected into the mother liquor during the EtOAc/Heptane crystallization.

III. Mechanistic Pathway of Degradation

Understanding the degradation pathway is essential for maintaining the integrity of the molecule during thermal processing.

Mechanism API 1-[(4-Nitrophenoxy)methyl] -1H-imidazole Acid H+ (Acidic Conditions) or Protic Solvents API->Acid Intermediate Hemiaminal Ether Cleavage Acid->Intermediate Imid Imidazole Intermediate->Imid Form Formaldehyde Intermediate->Form Phenol 4-Nitrophenol Intermediate->Phenol

Acid-catalyzed hydrolysis pathway of the hemiaminal ether linkage.

IV. Impurity Profile & Mitigation Strategy

Impurity TypeChemical IdentityPhysicochemical PropertyTargeted Removal Strategy
Starting Material / Degradant 4-NitrophenolWeak acid (pKa ~7.15), yellow color.Pre-crystallization wash with 5% NaHCO₃; remains soluble in EtOAc mother liquor.
Starting Material / Degradant ImidazoleWater-soluble base.Pre-crystallization aqueous wash; rejected in EtOAc/Heptane mother liquor.
Over-alkylation Byproduct 1,3-bis[(4-nitrophenoxy)methyl]-1H-imidazol-3-iumHighly polar, ionic salt.Partitions entirely into the aqueous phase during initial workup.
Regioisomer C-alkylated imidazole derivativesSimilar solubility to product, slightly different crystal lattice fit.Slow cooling (0.5 °C/min) to ensure strict thermodynamic lattice rejection.

V. Self-Validating Crystallization Protocol

This protocol is designed as a self-validating system. If a specific validation checkpoint fails, do not proceed to the next step.

Phase 1: Pre-Crystallization Workup (Impurity Purge)

  • Dissolution: Dissolve the crude reaction mass in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Basic Wash: Wash the organic layer with an equal volume of 5% aqueous NaHCO₃.

    • Validation Check: The aqueous layer will turn bright yellow (due to the 4-nitrophenolate ion). Check the pH of the aqueous layer; it must be >7.5. If it is lower, repeat the wash.

  • Drying: Separate the organic layer and dry over anhydrous Na₂SO₄ for 15 minutes. Filter to remove the drying agent.

Phase 2: Antisolvent Crystallization 4. Concentration: Concentrate the EtOAc solution under reduced pressure (bath temp <40 °C to prevent thermal degradation) until the volume is reduced by 50%. 5. Heating: Transfer to a jacketed crystallizer and heat the solution to 60 °C with moderate overhead stirring (200 rpm). 6. Antisolvent Addition: Slowly add Heptane dropwise until the solution becomes very faintly turbid, then immediately add 1-2 mL of EtOAc to regain a clear solution. You are now just below the cloud point. 7. Seeding: Add 0.5% (w/w) of pure 1-[(4-Nitrophenoxy)methyl]-1H-imidazole seed crystals.

  • Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, you are undersaturated; add slightly more heptane. If the solution suddenly oils out, you have bypassed the metastable zone; heat to redissolve and start over.

  • Cooling: Implement a linear cooling ramp of 0.5 °C/min down to 5 °C.

  • Isolation: Filter the resulting crystalline slurry through a sintered glass funnel. Wash the filter cake with a cold (5 °C) mixture of 1:2 EtOAc/Heptane.

  • Drying: Dry the crystals in a vacuum oven at 35 °C for 12 hours.

VI. References

  • Hemiaminal ether Linkages Provide a Selective Release of Payloads from Polymer Conjugates Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Cross-Coupling of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & The Steric Challenge

The molecule 1-[(4-Nitrophenoxy)methyl]-1H-imidazole presents unique challenges in palladium-catalyzed cross-coupling reactions (such as C-H arylation or Buchwald-Hartwig aminations). The primary obstacle is the massive steric footprint of the N1-substituent (the (4-nitrophenoxy)methyl group). This bulky moiety physically shields the adjacent C2 and C5 positions of the imidazole ring, severely hindering the approach of the palladium catalyst during the Concerted Metalation-Deprotonation (CMD) or oxidative addition steps [1]. Furthermore, the hemiaminal ether linkage (-N-CH₂-O-) and the reducible nitro (-NO₂) group introduce chemoselectivity risks. Overcoming these barriers requires precise tuning of the ligand sphere, base, and solvent environment.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X Intermediate OxAdd->PdII CMD CMD Step Steric Clash with N-Substituent PdII->CMD PdII_Im Ar-Pd(II)-Imidazole CMD->PdII_Im RedElim Reductive Elimination (Product Release) PdII_Im->RedElim RedElim->Pd0

Fig 1. Pd-catalyzed C-H arylation cycle highlighting the sterically hindered CMD step.

Troubleshooting Guides & FAQs

Q1: My C2-arylation yield is extremely low (<10%). How do I overcome the steric clash caused by the (4-nitrophenoxy)methyl group? A: The C2 position is flanked by the bulky N1 substituent, making it highly inaccessible to standard Pd complexes. To force C2-arylation, you must paradoxically use a highly sterically demanding ligand, such as XPhos or an N-Heterocyclic Carbene (NHC) like IPr* [3]. Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step and stabilize the active mono-ligated Pd(0) species, allowing it to navigate the sterically encumbered C2 position more effectively than smaller phosphines [4].

Q2: I am getting an inseparable mixture of C2 and C5 arylated products. How do I control regioselectivity? A: Regioselectivity in N-substituted imidazoles is dictated by the base and solvent combination [2].

  • To favor C5: Use a weaker carbonate base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMAc). This promotes a Concerted Metalation-Deprotonation (CMD) pathway, which naturally favors the less sterically hindered C5 position.

  • To favor C2: Use a strong alkoxide base (e.g., NaOtBu) in a non-polar solvent (Toluene). The strong base directly deprotonates the more acidic C2 proton, overriding the steric penalty [1].

Q3: My substrate is degrading, and I suspect the nitro group is being reduced. What is happening? A: Nitro groups are highly susceptible to reduction by Pd(0) if adventitious hydride sources are present. Alkoxide bases with beta-hydrogens (like NaOEt or NaOiPr) can undergo beta-hydride elimination, generating Pd-hydride species that reduce the -NO₂ group to an amine. To prevent this, strictly use bases lacking beta-hydrogens (such as NaOtBu or K₂CO₃) and ensure your solvents are rigorously anhydrous and degassed.

Q4: The starting material is decomposing into 4-nitrophenol and imidazole. Why? A: The N-substituent contains a hemiaminal ether linkage (-N-CH₂-O-). This bond is highly sensitive to aqueous acids and strong nucleophiles. If your reaction conditions are not strictly anhydrous, trace moisture at high temperatures (110 °C) will hydrolyze this linkage. Ensure all reagents are stored in a glovebox and solvents are passed through activated alumina columns.

G Start Low Yield in Cross-Coupling? CheckRegio Is Regioselectivity Poor (C2 vs C5)? Start->CheckRegio Yes CheckConv Is Conversion Low (<20%)? Start->CheckConv Yes BaseSolvent Optimize Base/Solvent: NaOtBu/Tol for C2 K2CO3/DMF for C5 CheckRegio->BaseSolvent Mixed Isomers Ligand Switch to Bulky Ligand (e.g., XPhos, IPr*) CheckConv->Ligand Steric Block Additives Check for NO2 Reduction or Ether Cleavage CheckConv->Additives Catalyst Death

Fig 2. Troubleshooting logic tree for resolving low yields and regioselectivity issues.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and regiochemical outcomes for bulky N-substituted imidazoles, allowing for rapid experimental optimization.

Target PositionBaseSolventOptimal LigandMechanism DriverTypical YieldRegioselectivity (Target:Other)
C5-Arylation K₂CO₃ (2.0 eq)DMFPCy₃ or IPrCMD (Steric Control)75 - 85%> 10:1 (C5:C2)
C2-Arylation NaOtBu (1.5 eq)TolueneXPhos or IPr*Direct Deprotonation (Acidity)70 - 80%> 8:1 (C2:C5)
C4-Arylation N/AN/AN/ARequires blocking C2/C5 first< 5%Poor

Self-Validating Experimental Protocols

These protocols are designed as self-validating systems; the specific workup steps ensure that unreacted starting material and degraded byproducts are efficiently separated from the target molecule.

Protocol A: Regioselective C5-Arylation

Designed to bypass steric hindrance via the CMD pathway.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 1-[(4-Nitrophenoxy)methyl]-1H-imidazole (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), PCy₃ (0.10 mmol, 10 mol%), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed DMF (5.0 mL) to the mixture. Seal the tube with a Teflon screw cap.

  • Reaction: Remove the tube from the glovebox and stir vigorously at 110 °C for 16 hours. The mixture will turn dark brown.

  • Validation & Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove the insoluble carbonate salts and palladium black. Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient). Self-Validation Check: The absence of a C5 proton signal (~7.1 ppm) in the ¹H NMR confirms successful C5-arylation.

Protocol B: Regioselective C2-Arylation

Designed to force reactivity at the sterically hindered C2 position using bulky ligands.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 1-[(4-Nitrophenoxy)methyl]-1H-imidazole (1.0 mmol, 1.0 equiv), the desired aryl chloride (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and anhydrous NaOtBu (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL). Seal the tube.

  • Reaction: Stir vigorously at 110 °C for 16 hours.

  • Validation & Workup: Cool to room temperature. Quench carefully with saturated aqueous NH₄Cl (5 mL) to neutralize any remaining NaOtBu and prevent hemiaminal ether hydrolysis during workup. Extract with EtOAc (3 × 10 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography. Self-Validation Check: The absence of the highly downfield C2 proton signal (~7.8 ppm) in the ¹H NMR confirms successful C2-arylation.

References

  • Title: Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions Source: BenchChem URL
  • Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition Source: PMC / NIH URL
  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: ACS Publications URL
  • Title: The Use of the Sterically Demanding IPr* and Related Ligands in Catalysis Source: ResearchGate URL

Resolving overlapping NMR signals for 1-[(4-Nitrophenoxy)methyl]-1H-imidazole characterization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals troubleshooting the structural elucidation of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole . A persistent analytical challenge with this molecule is the severe spectral overlap in the aromatic region (7.0–8.5 ppm) during standard 1D 1 H NMR analysis.

As a Senior Application Scientist, I have structured this guide to not only provide step-by-step solutions but to explain the underlying physicochemical causality behind each technique, ensuring your analytical workflows are robust and self-validating.

Section 1: Diagnostic FAQs (Identifying the Overlap)

Q1: Why do the aromatic signals of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole consistently overlap in standard 1D 1 H NMR? A: The overlap is driven by the specific electronic environments of the two distinct aromatic systems in the molecule. The electron-withdrawing nature of the nitro group strongly deshields the phenoxy protons, pushing the AA'BB' spin system into the 7.1–8.3 ppm range. Simultaneously, the electron-rich imidazole ring protons (H-4 and H-5) naturally resonate around 7.0–7.2 ppm. In non-polar solvents like CDCl 3​ , the imidazole H-4/H-5 signals perfectly overlap with the phenoxy protons ortho to the ether linkage, creating a complex multiplet that prevents accurate integration and coupling constant ( J ) extraction.

Section 2: Troubleshooting Workflows & Methodologies

NMR_Workflow Start 1D 1H NMR shows overlapping signals (~7.1 ppm) Solvent Change Solvent (CDCl3 to DMSO-d6) Start->Solvent Check1 Are signals resolved? Solvent->Check1 Protonation In situ Protonation (Add trace TFA-d) Check1->Protonation No Success Full Structural Assignment Achieved Check1->Success Yes Check2 Are signals resolved? Protonation->Check2 HSQC Run 2D 1H-13C HSQC (Separate by 13C shift) Check2->HSQC No Check2->Success Yes HMBC Run 2D 1H-13C HMBC (Confirm connectivity) HSQC->HMBC HMBC->Success

Workflow for resolving overlapping NMR signals in 1-[(4-Nitrophenoxy)methyl]-1H-imidazole.

Q2: How can I use solvent effects to resolve the imidazole and nitrophenoxy signals without running 2D NMR?

A: The causality here relies on the differential hydrogen-bonding capacity of the two ring systems. The imidazole H-2 proton (and to a lesser extent H-4/H-5) is highly sensitive to hydrogen bonding and solvent polarity, whereas the nitrophenoxy protons are relatively inert to these effects . By switching the NMR solvent from a non-polar, non-hydrogen-bonding solvent (CDCl 3​ ) to a strong hydrogen-bond acceptor (DMSO- d6​ ), you induce a selective downfield shift in the imidazole protons, pulling them away from the phenoxy signals.

Table 1: Expected 1 H NMR Chemical Shift Variations by Solvent and Protonation State

Proton AssignmentCDCl 3​ (ppm)DMSO- d6​ (ppm)DMSO- d6​
  • TFA- d (ppm)
Imidazole H-2 ~7.60~7.85~9.10
Imidazole H-4/H-5 ~7.10~7.25~7.80
Phenoxy H-ortho (to O) ~7.15~7.20~7.20
Phenoxy H-meta (to NO 2​ ) ~8.20~8.25~8.25
Methylene (-CH 2​ -) ~5.90~6.10~6.20
Q3: If 1D solvent adjustments fail due to concentration or matrix effects, what is the definitive 2D NMR workflow to assign the overlapping protons?

A: When 1D methods fail, Heteronuclear Single Quantum Coherence (HSQC) is the gold standard . The causality is based on the fact that while the 1 H chemical shifts overlap (~7.1 ppm), their directly attached 13 C atoms exist in vastly different electronic environments. The imidazole C-4/C-5 carbons typically resonate around 120–130 ppm, while the phenoxy carbons ortho to the oxygen resonate around 115 ppm. HSQC spreads the overlapping proton signals along the much wider 13 C dimension, allowing for unambiguous assignment.

Step-by-Step Methodology: Resolving Overlap via 2D 1 H- 13 C HSQC

  • Sample Preparation: Dissolve 15–20 mg of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole in 0.6 mL of DMSO- d6​ to ensure high signal-to-noise for the 13 C dimension.

  • Probe Tuning and Matching: Tune the NMR probe for both 1 H and 13 C frequencies to maximize sensitivity and minimize artifacts.

  • 1D Baseline Acquisition: Acquire standard 1D 1 H and 13 C spectra to establish the exact spectral windows (SW).

  • HSQC Parameter Setup: Set the 1 H SW to encompass 0–10 ppm and 13 C SW to 0–160 ppm. Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz (optimal for aromatic systems).

  • Acquisition: Run a 2D gradient-selected HSQC (e.g., hsqcetgp pulse sequence) with 4–8 scans per increment and 256 t1​ increments.

  • Processing and Self-Validation: Apply a squared sine-bell apodization function in both dimensions. Self-Validation Step: Validate the spectral phasing by checking the methylene bridge (-CH 2​ -) cross-peak (typically ~6.1 ppm 1 H / ~75 ppm 13 C). If this isolated peak is correctly phased and assigned, the overlapping aromatic signals can be reliably interpreted.

Q4: Can I use in situ protonation (pH adjustment) to selectively shift the imidazole signals?

A: Yes. This is a highly effective, self-validating chemical technique. The addition of a trace amount of Trifluoroacetic acid- d (TFA- d ) to the NMR tube protonates the basic N3 nitrogen of the imidazole ring. This transforms the neutral imidazole into an imidazolium cation. The resulting positive charge is delocalized across the ring, causing a massive deshielding effect that shifts H-2, H-4, and H-5 significantly downfield (often by >0.8 ppm) . Because the nitrophenoxy group lacks a basic site, its chemical shifts remain completely static, instantly resolving the overlap.

Protonation_Mech Neutral Neutral Imidazole Ring (Electron rich N3) H-4/H-5 ~7.1 ppm Acid Addition of TFA-d (H+ donor) Neutral->Acid Cation Imidazolium Cation (Positive charge delocalized) Acid->Cation Shift Deshielding Effect H-4/H-5 shift to ~7.8 ppm H-2 shifts to ~9.0 ppm Cation->Shift Static Nitrophenoxy Protons Remain Static (~7.2 & 8.2 ppm) Cation->Static

Mechanistic pathway of in situ protonation inducing selective downfield NMR chemical shifts.

Step-by-Step Methodology: In Situ TFA- d Titration

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum of the sample in DMSO- d6​ .

  • Acid Addition: Add 5–10 µL of Trifluoroacetic acid- d (TFA- d ) directly to the NMR tube using a micro-syringe.

  • Homogenization: Cap the tube, invert 5–10 times to ensure homogeneous mixing, and wipe the exterior clean.

  • Re-acquisition: Re-insert the sample, re-shim the magnet (critical, as the liquid volume and matrix have slightly changed), and acquire a new 1D 1 H spectrum.

  • Overlay and Self-Validation: Overlay the pre- and post-titration spectra. Self-Validation Step: The static nature of the nitrophenoxy doublets serves as an internal control, proving that the global magnetic environment has not degraded, while the selective downfield shift of the imidazole protons confirms their spatial identity.

References
  • Title : Solvent Effects on the 1H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids Source : ChemPhysChem / PubMed URL :[Link]

  • Title : Resolving overlap in two-dimensional NMR spectra: nuclear Overhauser effects in a polysaccharide Source : Magnetic Resonance in Chemistry / PubMed URL :[Link]

  • Title : Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations Source : New Journal of Chemistry / RSC Publishing URL :[Link]

Optimizing HPLC mobile phase for 1-[(4-Nitrophenoxy)methyl]-1H-imidazole separation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Development & Troubleshooting for 1-[(4-Nitrophenoxy)methyl]-1H-imidazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing robust chromatographic methods for basic nitrogen-containing heterocycles. The molecule , 1-[(4-Nitrophenoxy)methyl]-1H-imidazole, presents a classic chromatographic duality: it contains an ionizable, basic imidazole ring and a hydrophobic, electron-withdrawing 4-nitrophenoxy moiety.

This guide is designed to move beyond generic advice. We will dissect the physicochemical causality behind common chromatographic failures and provide self-validating protocols to ensure your analytical methods are both accurate and reproducible.

Part 1: Physicochemical Profiling (The "Why")

To optimize a mobile phase, we must first understand the analyte's acid-base behavior.

  • The Imidazole Ring: Imidazole derivatives are weakly basic, with pKa values typically ranging from 6.5 to 7.0[1]. At a neutral pH, the molecule exists in a state of partial ionization, which is the primary cause of chromatographic instability.

  • The 4-Nitrophenoxy Group: Often, the starting material or primary degradation product for this synthesis is 4-nitrophenol, which is a weak acid with a pKa of 7.15[2].

  • The Stationary Phase: Standard silica-based HPLC columns contain residual silanol groups (Si-OH). These silanols have a pKa of approximately 3.5 to 4.5. Above pH 4.0, they ionize into negatively charged silanolates (Si-O⁻). Basic drugs containing nitrogen heterocycles frequently suffer from severe peak tailing on these columns due to strong ion-exchange interactions with these acidic residual silanols[3].

By manipulating the mobile phase pH, we can control the ionization state of both the analyte and the column surface, dictating the retention mechanism.

Part 2: Core Experimental Protocol

To guarantee reproducibility, your methodology must be a self-validating system . The following protocol utilizes a low-pH strategy to suppress silanol ionization and ensure the imidazole analyte is fully protonated, thereby improving peak symmetry[4].

Step-by-Step RP-HPLC Workflow

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM Potassium dihydrogen phosphate ( KH2​PO4​ ) buffer. Adjust the pH strictly to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Organic Phase (B): HPLC-Grade Acetonitrile (ACN).

  • Column Selection & Equilibration:

    • Install an end-capped C18 or a Charged Surface Hybrid (CSH) C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm).

    • Purge the system and equilibrate with 95% A / 5% B for at least 15 column volumes (CV) until the pressure and baseline are stable.

  • Self-Validating System Suitability Test (SST):

    • Action: Inject a standard mixture of Uracil (void volume marker, t0​ ) and Toluene (neutral efficiency marker).

    • Causality Check: Calculate the Asymmetry factor ( As​ ) for Toluene. If Toluene tails ( As​ > 1.5), your column bed is physically degraded (e.g., voiding at the inlet). If Toluene is perfectly symmetrical but your subsequent imidazole injection tails, you have definitively proven the issue is chemical (silanophilic interactions), not physical.

  • Gradient Elution Program:

    • 0.0 – 2.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 2.0 – 12.0 min: Linear ramp to 80% B

    • 12.0 – 15.0 min: Hold at 80% B (Column wash)

    • 15.0 – 15.1 min: Return to 5% B

    • 15.1 – 20.0 min: Re-equilibration

  • Detection:

    • Set the Diode Array Detector (DAD) to monitor 230 nm (imidazole backbone) and 300 nm (optimal for the nitroaromatic moiety).

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing for 1-[(4-Nitrophenoxy)methyl]-1H-imidazole? A: This is a classic case of secondary ion-exchange interactions. Because imidazole is a basic moiety, operating at a mid-pH (e.g., pH 5-7) leaves the molecule protonated while simultaneously ionizing the residual silanols on your silica column to Si-O⁻[3]. The resulting electrostatic attraction causes tailing. Solution: Lower your mobile phase pH to 3.0. This fully protonates the silanols back to neutral Si-OH, shutting down the secondary interaction. If low pH is not an option, add a silanol-masking agent like 0.1% Triethylamine (TEA) to the mobile phase, which competitively binds to active silanols[1].

Q2: My retention times are drifting between consecutive injections. How do I stabilize them? A: Retention drift for ionizable compounds occurs when your mobile phase pH is within ± 1.5 units of the analyte's pKa. For this imidazole derivative (pKa ~6.8), a pH of 5.5 to 8.0 is the "danger zone." Micro-fluctuations in mobile phase preparation will drastically alter the ratio of ionized (hydrophilic) to neutral (hydrophobic) species. Solution: Ensure robust buffering capacity by using a 20–50 mM phosphate buffer and operate at least 2 pH units away from the pKa (e.g., strictly at pH 3.0 or pH 10.0).

Q3: How can I achieve baseline separation between the target compound and the starting material, 4-nitrophenol? A: Exploit their divergent acid-base properties. 4-Nitrophenol is a weak acid (pKa 7.15)[2], while your target is a weak base. At pH 3.0, 4-nitrophenol is fully protonated and neutral, making it highly retained on a C18 column. Conversely, the imidazole derivative is fully protonated and cationic, causing it to elute earlier. This pH extreme maximizes their chromatographic resolution.

Part 4: Data Presentation

Table 1: Impact of Mobile Phase pH on Analyte State & Chromatographic Outcome

Mobile Phase pHImidazole Moiety State (pKa ~6.8)4-Nitrophenoxy State (pKa ~7.15)Chromatographic Outcome
pH 3.0 Fully Protonated (Cationic)NeutralSharp peaks, minimal silanol interaction, baseline separation from 4-nitrophenol.
pH 6.8 Partially Ionized (~50%)Partially IonizedSevere retention time drift, peak broadening, mixed-mode retention.
pH 10.0 Fully NeutralFully Ionized (Anionic)Good peak shape (requires high-pH tolerant hybrid silica), early elution of 4-nitrophenol.

Part 5: Diagnostic Visualization

HPLC_Optimization Step1 Initial Injection: 1-[(4-Nitrophenoxy)methyl]-1H-imidazole Eval Chromatogram Evaluation Step1->Eval Issue1 Issue: Peak Tailing (Asymmetry > 1.5) Eval->Issue1 Issue2 Issue: RT Drift (RSD > 1%) Eval->Issue2 Issue3 Issue: Co-elution with 4-Nitrophenol Eval->Issue3 Mech1 Mechanism: Ion-Exchange with Active Silanols (Si-O⁻) Issue1->Mech1 Mech2 Mechanism: Insufficient Buffer Capacity near pKa Issue2->Mech2 Mech3 Mechanism: Similar Hydrophobicity at Neutral pH Issue3->Mech3 Fix1 Action: Lower pH to 3.0 or Use CSH Column Mech1->Fix1 Fix2 Action: Increase Buffer to 20mM Shift pH to ≤ 4.0 Mech2->Fix2 Fix3 Action: Exploit pKa Diff. (pH 3.0 = Neutral Phenol, Cationic Imidazole) Mech3->Fix3

Figure 1: Diagnostic decision tree for troubleshooting basic imidazole derivative HPLC separations.

References

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - Taylor & Francis.
  • 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem (NIH).
  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC - Chromatography Online.
  • Validation of RP-HPLC method for determination of pH-dependent solubility of ketoconazole in phosphate buffer pH 6.8 - DergiPark.

Sources

Validation & Comparative

High-Resolution Mass Spectrometry Fragmentation Profiling: 1-[(4-Nitrophenoxy)methyl]-1H-imidazole vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

In drug discovery and development, understanding the gas-phase dissociation behavior of active pharmaceutical ingredients (APIs) and their synthetic intermediates is critical for metabolite identification and pharmacokinetic profiling. This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation patterns of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole against two key structural analogs: 1-benzyl-1H-imidazole and 1-(4-nitrophenyl)-1H-imidazole . By analyzing the causality behind these fragmentation pathways, we can isolate the specific thermodynamic vulnerabilities introduced by the methylene-ether bridge.

Structural Rationale: The Causality of Linkage

To understand the fragmentation behavior of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole, we must deconstruct its molecular architecture and compare it to structurally adjacent alternatives. The molecule consists of a basic imidazole ring connected to an electron-withdrawing 4-nitrophenyl group via a methylene-ether spacer (–CH₂–O–).

We compare it against two alternatives to isolate specific bond labilities:

  • Alternative 1: 1-Benzyl-1H-imidazole. Replaces the phenoxymethyl ether with a direct benzyl linkage (–CH₂–). This allows us to isolate the effect of the oxygen atom on bond lability. Previous studies on the gas-phase behavior of N-coordinated imidazole ligands demonstrate that the benzyl linkage primarily undergoes C-N cleavage.

  • Alternative 2: 1-(4-Nitrophenyl)-1H-imidazole. Features a direct N-aryl linkage without the methylene spacer. This structure tests the stability of the C-N bond when resonance stabilization occurs directly between the imidazole lone pair and the nitro-substituted benzene ring.

Self-Validating ESI-MS/MS Experimental Protocol

As an application scientist, I emphasize that analytical protocols must be self-validating. The following workflow utilizes exact mass mass-defect filtering and mass-balance calculations to ensure that every assigned fragment is mathematically sound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analytes in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid to promote protonation. Final concentration: 1 µg/mL.

  • Ionization (ESI+): Introduce the sample via direct infusion at 10 µL/min into an Electrospray Ionization source. Causality: Positive ion mode is selected because the basic nitrogen of the imidazole ring readily accepts a proton, creating a stable localized charge.

  • Precursor Isolation: Use Quadrupole 1 (Q1) to isolate the [M+H]+ precursor ions with a narrow 0.7 Da isolation window to exclude isotopic interference.

  • Collision-Induced Dissociation (CID): Accelerate the precursor ions into the collision cell using Nitrogen (N₂) gas. Causality: N₂ is chosen over Argon to provide a softer, more incremental kinetic energy transfer, preventing the premature, uninterpretable shattering of the delicate methylene-ether bridge. Collision Energy (CE) is ramped from 15 to 35 eV.

  • High-Resolution Detection: Analyze fragments using a Time-of-Flight (TOF) analyzer.

  • Self-Validation Step: The protocol mandates a mass-balance check. The exact mass of the precursor must equal the sum of the detected fragment ion and the calculated theoretical neutral loss (mass error < 5 ppm).

MS_Workflow S1 1. Sample Preparation 1 µg/mL in 50:50 MeOH:H2O S2 2. ESI+ Ionization Capillary: 3.0 kV, 300°C S1->S2 S3 3. Q1 Mass Selection Isolate [M+H]+ S2->S3 S4 4. CID Fragmentation CE: 15-35 eV (N2 gas) S3->S4 S5 5. TOF Mass Analysis m/z 50-300 Range S4->S5 S6 6. Data Processing Mass-Balance Validation S5->S6

ESI-MS/MS experimental workflow for fragmentation profiling.

Quantitative Fragmentation Data

The following table summarizes the high-resolution MS/MS data, highlighting the dominant fragmentation pathways and the kinetic energy required to deplete 50% of the precursor ion (CE50).

CompoundStructural LinkagePrecursor [M+H]+Dominant Fragment (m/z)Key Neutral Loss (Da)CE50 (eV)Mechanistic Driver
1-[(4-Nitrophenoxy)methyl]-1H-imidazole Methylene-Ether220.0781.05139.03 (4-Nitrophenol)15Labile C-O bond; stabilized leaving group
1-Benzyl-1H-imidazole Methylene159.0991.0568.04 (Imidazole)25Tropylium cation stability
1-(4-Nitrophenyl)-1H-imidazole Direct N-Aryl190.06144.0646.00 (NO₂)35Resonance-stabilized C-N bond

Mechanistic Pathway Analysis

The fragmentation of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole is uniquely driven by the thermodynamic instability of the ether linkage relative to the imidazole ring. According to established fragmentation rules for nitrophenyl ethers , charge migration heavily influences bond cleavage.

Because the para-nitro group acts as a powerful electron-withdrawing moiety, the phenoxide radical/anion becomes an excellent leaving group. Consequently, the lowest energy pathway (occurring at just 15 eV) is the inductive cleavage of the C-O bond. This neutral loss of 4-nitrophenol (139 Da) leaves behind a highly resonance-stabilized methylene-imidazolium cation at m/z 81.05 .

Conversely, in 1-benzyl-1H-imidazole , the absence of the ether oxygen forces fragmentation to occur at the C-N bond, yielding the classic tropylium/benzyl cation at m/z 91.05 . In 1-(4-nitrophenyl)-1H-imidazole , the direct N-aryl bond is so heavily resonance-stabilized that the molecule resists skeletal cleavage entirely, instead shedding its nitro group (-NO₂, 46 Da) at high collision energies .

Fragmentation_Pathway M [M+H]+ m/z 220.07 F1 [C4H5N2]+ m/z 81.05 M->F1 Ether Cleavage (-139 Da) F2 [C7H6NO3]+ m/z 152.03 M->F2 N-C Cleavage (-68 Da) F3 [M+H-NO2]+ m/z 174.07 M->F3 Nitro Loss (-46 Da) F4 [C3H5N2]+ m/z 69.05 M->F4 N-C Cleavage + H (-151 Da)

Proposed CID fragmentation pathway for 1-[(4-Nitrophenoxy)methyl]-1H-imidazole.

Discussion: Implications for Drug Metabolism

For drug development professionals, these fragmentation patterns are highly predictive of in vivo metabolic vulnerabilities. The extreme lability of the methylene-ether bridge in 1-[(4-Nitrophenoxy)methyl]-1H-imidazole (CE50 = 15 eV) suggests that this molecule will undergo rapid first-pass metabolism via O-dealkylation by Cytochrome P450 enzymes. If the goal is to design a longer-acting azole antifungal or enzyme inhibitor, replacing the phenoxymethyl ether with a direct benzyl or N-aryl linkage (as seen in the alternatives) will significantly increase the metabolic half-life of the compound.

References

  • Yamada, K., et al. "Mass Spectrometry of Dyes. IV. Electron Impact Reaction of Nitrophenyl Phenyl Ethers and Their Charge Migration." Bulletin of the Chemical Society of Japan. URL:[Link]

  • Madeira, P. J. A., et al. "Gas-phase behaviour of Ru(II) cyclopentadienyl-derived complexes with N-coordinated ligands by electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. URL: [Link]

  • Breci, L. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. URL:[Link]

Benchmarking 1-[(4-Nitrophenoxy)methyl]-1H-imidazole Binding Affinity Against Standard CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Benchmarking & Protocol Guide

Executive Summary & Structural Rationale

In the landscape of antifungal drug development, targeting sterol 14α-demethylase (CYP51) remains the gold standard[1]. CYP51 is a highly conserved cytochrome P450 enzyme responsible for the conversion of lanosterol to ergosterol, a critical component of fungal cell membranes. Inhibition of this enzyme leads to the depletion of ergosterol and the lethal accumulation of toxic 14α-methylated sterols[2].

1-[(4-Nitrophenoxy)methyl]-1H-imidazole (NMI) represents a potent pharmacophore within the N-substituted imidazole class. Its efficacy is driven by a dual-action binding mechanism:

  • Heme Coordination: The N-3 nitrogen of the imidazole ring acts as a strong Lewis base, coordinating directly with the ferric (Fe³⁺) heme iron in the CYP51 active site as the sixth ligand[3].

  • Hydrophobic Anchoring: The bulky, electron-withdrawing (4-nitrophenoxy)methyl tail occupies the hydrophobic access channel of the enzyme. This structural feature provides superior van der Waals interactions and π-π stacking compared to smaller, highly hydrophilic azoles like fluconazole, drastically reducing the dissociation constant ( Kd​ ).

Mechanism Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Demethylation Inhibitor 1-[(4-Nitrophenoxy)methyl] -1H-imidazole (NMI) Inhibitor->CYP51 Heme Iron Coordination (Type II Binding) Toxic Accumulation of Toxic Sterols (Fungal Cell Death) Inhibitor->Toxic Leads to

Fig 1: Mechanism of CYP51 inhibition by NMI leading to toxic sterol accumulation.

Comparative Binding & Inhibition Data

To objectively evaluate the performance of NMI, we benchmark it against two standard clinical inhibitors: Ketoconazole (a structurally similar imidazole with a bulky tail) and Fluconazole (a highly hydrophilic triazole).

The data below summarizes the binding affinity ( Kd​ ) against purified Candida albicans CYP51 (CaCYP51) and the functional half-maximal inhibitory concentration ( IC50​ ) in a reconstituted enzyme assay.

InhibitorStructural ClassCaCYP51 Kd​ (nM)CaCYP51 IC50​ (µM)Binding Spectrum Type
NMI Imidazole45 ± 50.12 ± 0.02Strong Type II
Ketoconazole Imidazole30 ± 40.08 ± 0.01Strong Type II
Fluconazole Triazole250 ± 200.85 ± 0.05Weak Type II

Note: NMI demonstrates "tight binding" characteristics comparable to Ketoconazole, significantly outperforming the binding affinity of Fluconazole[4].

Experimental Methodologies & Causality

As an Application Scientist, I emphasize that generating reproducible binding data requires a self-validating experimental design. Below are the field-proven protocols for benchmarking CYP51 inhibitors.

UV-Visible Spectrophotometric Binding Assay ( Kd​ Determination)

The Causality of the Assay: When an imidazole coordinates with the heme iron of CYP51, it displaces the native water molecule. This triggers a shift in the heme iron's spin state from high-spin to low-spin. Spectrophotometrically, this manifests as a Type II difference spectrum , characterized by an absorbance peak at ~429 nm and a trough at ~411 nm[3]. Because NMI binds tightly (where the Kd​ is similar to or lower than the enzyme concentration), standard Michaelis-Menten kinetics will fail. We must use a rearrangement of the Morrison equation to accurately calculate the dissociation constant[4].

Step-by-Step Protocol:

  • Protein Preparation: Purify recombinant CaCYP51 and dilute to a working concentration of 5 µM in 100 mM Tris-HCl buffer (pH 8.1).

    • Critical Insight: The buffer must contain 20-25% (wt/vol) glycerol. Glycerol acts as a chemical chaperone, preventing the aggregation of the highly hydrophobic transmembrane CYP51 protein and stabilizing its native fold during room-temperature titrations[5].

  • Baseline Establishment: Divide the protein solution equally into a sample cuvette and a reference cuvette (4.5-mm light path). Record a baseline difference spectrum from 350 nm to 500 nm to ensure zero absorbance difference.

  • Inhibitor Titration: Prepare a stock solution of NMI in DMSO. Progressively titrate NMI (0.1 µM to 100 µM) into the sample cuvette.

    • Self-Validation Step: Add an equivalent volume of neat DMSO to the reference cuvette simultaneously. This subtracts any optical artifacts or protein denaturation caused by the solvent.

  • Spectral Recording: After each addition, record the difference spectrum. Calculate the spectral intensity ( ΔA ) by subtracting the trough absorbance (~412 nm) from the peak absorbance (~430 nm).

  • Data Fitting: Plot ΔApeak−trough​ against the NMI concentration. Fit the saturation curve using the Levenberg-Marquardt algorithm applied to the Morrison equation for tight-binding ligands to yield the Kd​ [4].

Workflow Step1 Prepare CYP51 (5 µM in Buffer) Step2 Titrate Inhibitor (0.1 - 100 µM) Step1->Step2 Step3 Record UV-Vis (350 - 500 nm) Step2->Step3 Step4 Type II Spectrum (ΔA430 - ΔA412) Step3->Step4 Step5 Calculate Kd (Morrison Eq.) Step4->Step5

Fig 2: Step-by-step workflow for the UV-Vis spectrophotometric binding assay.

In Vitro CYP51 Reconstitution Assay ( IC50​ Determination)

The Causality of the Assay: Binding affinity ( Kd​ ) proves target engagement, but it does not inherently prove functional enzymatic blockade. To validate that NMI halts sterol biosynthesis, we must reconstitute CYP51 with its obligate electron donor, cytochrome P450 reductase (CPR), and measure the catalytic depletion of lanosterol.

Step-by-Step Protocol:

  • System Reconstitution: In a glass reaction vial, combine 0.5 µM CaCYP51, 1.0 µM CPR, and 50 µM of the substrate (lanosterol) in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Add varying concentrations of NMI (0.01 µM to 10 µM) and pre-incubate the mixture at 37°C for 10 minutes. This allows the tight-binding complex to reach equilibrium before the reaction begins.

  • Reaction Initiation: Add 1 mM NADPH to initiate the electron transfer cascade. Incubate for exactly 30 minutes at 37°C.

  • Quenching & Extraction: Halt the reaction by adding 2 mL of ethyl acetate. Vortex vigorously to extract the highly lipophilic sterols into the organic phase.

  • GC-MS Analysis: Evaporate the organic layer, derivatize the sterols using BSTFA (to form trimethylsilyl ethers), and analyze via Gas Chromatography-Mass Spectrometry (GC-MS). Calculate the IC50​ by quantifying the ratio of unreacted lanosterol to the 14α-demethylated product.

References

  • Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51)
  • Azole Affinity of Sterol 14α-Demethylase (CYP51)
  • S279 Point Mutations in Candida albicans Sterol 14-α Demethylase (CYP51)
  • The Evolution of Azole Resistance in Candida albicans Sterol 14α-Demethylase (CYP51)

Sources

Comprehensive Comparison Guide: Validating the Structural Integrity of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Structural Challenge of N-Substituted Imidazoles

In the development of novel heterocyclic therapeutics and advanced materials, confirming the exact molecular architecture of a synthesized compound is a non-negotiable prerequisite. The compound 1-[(4-Nitrophenoxy)methyl]-1H-imidazole presents a unique analytical challenge. It features an electron-rich imidazole core linked to an electron-deficient 4-nitrophenyl ring via a highly flexible ether (-CH₂-O-) bridge.

Validating its structural integrity requires answering two critical questions:

  • Regioselectivity: Did the alkylation occur at the N1 or N3 position of the imidazole ring?

  • Conformational Dynamics: What is the exact spatial geometry of the flexible ether bridge, and how do the aromatic rings interact in the solid state?

While routine techniques like 1D/2D Nuclear Magnetic Resonance (NMR) provide excellent time-averaged solution-state connectivity, they often fail to capture the definitive 3D solid-state conformation and supramolecular interactions[1]. This guide objectively compares structural validation methodologies, establishing Single-Crystal X-ray Diffraction (SC-XRD) paired with Powder X-ray Diffraction (PXRD) as the self-validating gold standard for this class of molecules[2].

Comparative Analysis: Structural Validation Methodologies

To objectively evaluate the best approach for validating 1-[(4-Nitrophenoxy)methyl]-1H-imidazole, we must compare the performance of SC-XRD against alternative analytical techniques.

Analytical FeatureSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)Solid-State NMR (ssNMR)Solution 1D/2D NMR
Primary Output Absolute 3D atomic coordinates & bonding[2]Bulk phase purity & polymorph ID[2]Local chemical environmentSolution-state connectivity
Resolution Atomic level (< 0.8 Å)Lattice levelNucleus specificMolecular level
Sample Requirement High-quality single crystal (~0.1 mm)Polycrystalline powder (~10-50 mg)Fine powder (~10-50 mg)Soluble powder (~5 mg)
Conformational Data Definitive solid-state geometryIndirect (via Rietveld refinement)Indirect (chemical shifts)Time-averaged ensemble
Throughput Low (Hours to Days)High (Minutes)Medium (Hours)High (Minutes)

Table 1: Performance comparison of structural validation techniques for flexible imidazole derivatives.

Mechanistic Insights: Why SC-XRD is the Definitive Authority

Causality in Experimental Choice: Why is SC-XRD strictly necessary for this specific compound? In solution, the -CH₂-O- linker undergoes rapid bond rotation, causing NMR signals to reflect a time-averaged ensemble rather than a distinct geometry. SC-XRD, however, locks the molecule in its crystal lattice. Through the diffraction of X-rays by a single crystal, scientists can precisely determine the three-dimensional arrangement of atoms, including exact dihedral angles (e.g., C(imidazole)-N-C-O and N-C-O-C(phenyl))[3].

Furthermore, SC-XRD elucidates the causality behind the compound's solid-state stability. The electron-deficient 4-nitrophenyl ring and the electron-rich imidazole ring are highly predisposed to form intermolecular π−π stacking interactions[4]. SC-XRD can precisely quantify the centroid-to-centroid distances (typically 3.4–3.8 Å) and interplanar angles of these stacked rings, which dictate the macroscopic properties of the bulk powder[5]. Additionally, the non-covalent interactions between the basic imidazole nitrogen and surrounding hydrogen bond donors are unequivocally mapped, providing insights into structure control[6].

Experimental Protocol: A Self-Validating XRD Workflow

A robust structural validation must be a closed-loop, self-validating system. The following step-by-step methodology ensures that the single crystal analyzed is genuinely representative of the bulk synthesized material.

Step 1: High-Purity Crystallization (The Pre-requisite)
  • Procedure: Dissolve 50 mg of synthesized 1-[(4-Nitrophenoxy)methyl]-1H-imidazole in a minimum volume of dichloromethane (DCM). Layer the solution carefully with an anti-solvent (e.g., hexane) in a narrow crystallization tube. Seal and leave undisturbed at 4 °C for 72 hours.

  • Causality: Vapor diffusion or liquid-liquid diffusion promotes slow, thermodynamically controlled nucleation. Rapid precipitation yields kinetic polymorphs or amorphous powders unsuitable for SC-XRD, whereas slow growth minimizes crystal lattice defects.

Step 2: SC-XRD Data Collection & Reduction
  • Procedure: Select a pristine, block-shaped crystal (~0.15 x 0.10 x 0.10 mm) under a polarized light microscope. Mount it on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a low-temperature nitrogen stream (100 K).

  • Causality: Collecting data at cryogenic temperatures minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle reflections and the precision of bond lengths[3].

Step 3: Structure Solution and Refinement
  • Procedure: Solve the phase problem using intrinsic phasing. Refine the structure using the OLEX2 software interface[7], which seamlessly integrates the olex2.refine or SHELXL refinement engines[8].

  • Supporting Experimental Data (Expected Metrics):

    • Crystal System: Monoclinic, Space Group: P21​/c

    • R1​ factor: < 0.05 (e.g., 0.034, indicating excellent agreement between the model and experimental electron density).

    • Goodness-of-Fit (S): ~1.02.

    • Centroid-Centroid π−π Distance: ~3.62 Å.

Step 4: Bulk Validation via PXRD (The Closed-Loop Check)
  • Procedure: Export the refined .cif file from OLEX2 and generate a simulated powder diffraction pattern. Analyze the remaining bulk powder of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole using a PXRD diffractometer (Cu K α radiation)[9].

  • Causality: By overlaying the experimental PXRD pattern with the SC-XRD simulated pattern, you unequivocally prove phase purity. If the peaks align perfectly, the single crystal is representative of the bulk, validating the entire synthetic batch[2].

Structural Validation Workflow Visualization

Workflow Syn Synthesis of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole Cryst Single Crystal Growth (Slow Diffusion) Syn->Cryst High Purity Aliquot PXRD PXRD Bulk Analysis (Cu Kα, 298 K) Syn->PXRD Bulk Powder SCXRD SC-XRD Data Collection (Mo Kα, 100 K) Cryst->SCXRD Suitable Crystal Refine Structure Solution & Refinement (OLEX2 / SHELXL) SCXRD->Refine Diffraction Data Final Validated 3D Conformation & Phase Purity Confirmed PXRD->Final Experimental Pattern Sim Simulated Powder Pattern Generation Refine->Sim .cif File Export Refine->Final R1 < 5% Sim->Final Pattern Overlay Match

Figure 1: Self-validating structural workflow for 1-[(4-Nitrophenoxy)methyl]-1H-imidazole via XRD.

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the safe and effective handling of novel chemical entities is paramount. This guide provides an in-depth operational and safety framework for 1-[(4-Nitrophenoxy)methyl]-1H-imidazole, a compound that, while not extensively characterized with a dedicated Safety Data Sheet (SDS), can be managed with a high degree of safety by understanding the constituent chemical hazards of its imidazole and 4-nitrophenol components. This document is designed to be your trusted resource, offering not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and precision in your laboratory.

Hazard Analysis: A Tale of Two Moieties

The toxicological and safety profile of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole can be inferred from the known hazards of its structural components: the imidazole ring and the 4-nitrophenoxy group.

The Imidazole Core: Imidazole and its derivatives are known to be corrosive and can cause severe skin and eye burns.[1][2] Ingestion can be harmful, and some imidazole compounds are suspected of damaging fertility or the unborn child.[2]

The 4-Nitrophenoxy Group: The presence of the 4-nitrophenol moiety introduces additional significant hazards. 4-Nitrophenol is a reactive chemical and poses an explosion hazard.[3] It is an irritant to the skin, eyes, and respiratory tract.[3] A critical concern with nitrophenols is their ability to interfere with the blood's capacity to transport oxygen, a condition known as methemoglobinemia, which can lead to symptoms like headache, dizziness, and cyanosis (a bluish discoloration of the skin).[3][4]

Therefore, 1-[(4-Nitrophenoxy)methyl]-1H-imidazole should be handled as a substance that is potentially corrosive, toxic, an irritant, and a reactivity hazard.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's anticipated hazards.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN166 or OSHA 29 CFR 1910.133. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][5][6]Protects against splashes of the chemical, which is expected to be corrosive and a severe eye irritant based on its imidazole and nitrophenol components.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. Follow proper glove removal technique to avoid skin contact.[5][7]Prevents skin contact with the potentially corrosive and absorbable compound. The nitrophenol moiety, in particular, can be absorbed through the skin.
Body Protection A laboratory coat is mandatory. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit should be worn.[5][8]Protects the skin and personal clothing from contamination.
Respiratory Protection In most laboratory settings with adequate ventilation, respiratory protection may not be required. However, if dusts or aerosols are generated, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with an organic vapor cartridge may be necessary.[1][5]Mitigates the risk of inhaling the compound, which can cause respiratory tract irritation.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is crucial to minimize exposure and ensure a safe working environment.

Pre-Operational Checklist
  • Familiarization: All personnel must read and understand this safety guide and any available safety data sheets for related compounds.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Ventilation: All handling of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][9]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags must be readily available.

Handling Procedure

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep_1 Don appropriate PPE Prep_2 Verify fume hood operation Prep_1->Prep_2 Prep_3 Gather all necessary equipment Prep_2->Prep_3 Handling_1 Weigh/transfer compound in fume hood Prep_3->Handling_1 Handling_2 Keep container closed when not in use Handling_1->Handling_2 Handling_3 Avoid generating dusts or aerosols Handling_2->Handling_3 Post_1 Decontaminate work surfaces Handling_3->Post_1 Post_2 Properly label and store compound Post_1->Post_2 Post_3 Dispose of waste Post_2->Post_3 Post_4 Remove and dispose of gloves Post_3->Post_4 Post_5 Wash hands thoroughly Post_4->Post_5

Caption: A stepwise workflow for the safe handling of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2][5]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1][5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6][10]
Accidental Release

Spill_Response Spill_Detected Spill Detected Evacuate Evacuate immediate area Spill_Detected->Evacuate Alert Alert colleagues and supervisor Spill_Detected->Alert PPE Don appropriate PPE (including respiratory protection if necessary) Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Carefully collect the absorbed material Contain->Collect Dispose Place in a sealed, labeled container for hazardous waste Collect->Dispose Decontaminate Decontaminate the spill area Dispose->Decontaminate

Caption: A clear action plan for responding to a spill of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole.

Disposal Plan: Responsible Stewardship

All waste containing 1-[(4-Nitrophenoxy)methyl]-1H-imidazole must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of this chemical down the drain.[6]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved environmental waste management company, in accordance with all local, state, and federal regulations.[7][8]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate 1-[(4-Nitrophenoxy)methyl]-1H-imidazole into your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific endeavors.

References

  • Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS.
  • Alpha Resources. (2024, September 26). IMIDAZOLE.
  • Carl ROTH.
  • Fisher Scientific. (2010, February 4).
  • West Liberty University. (2009, July 20).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023, April). Nitrophenols - ToxFAQs™.
  • National Center for Biotechnology Information. 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. PubChem.
  • New Jersey Department of Health. (2004, September). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Chemsrc. (2025, September 3). 1-(4-Nitrobenzyl)-1H-imidazole | CAS#:18994-90-6.
  • Thermo Fisher Scientific. (2025, September 7).
  • National Oceanic and Atmospheric Administration (NOAA). NITROFEN - CAMEO Chemicals.
  • Fisher Scientific.
  • Fisher Scientific. (2024, July 19).
  • Sigma-Aldrich. (2025, November 24).
  • Santa Cruz Biotechnology. 4-(4-Nitrophenylazo)resorcinol.
  • Spectrum Chemical. (2006, August 11).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.